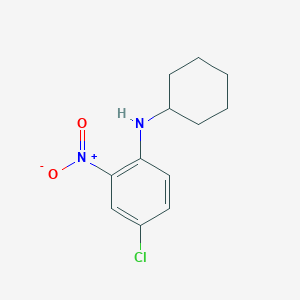

4-chloro-N-cyclohexyl-2-nitroaniline

Description

Substituted nitroanilines are a class of organic compounds that feature an aniline (B41778) ring substituted with one or more nitro groups, in addition to other functional groups. These structural motifs are of considerable interest in various fields of chemical science and industry.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-cyclohexyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMZVYQIOVFFCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization of 4 Chloro N Cyclohexyl 2 Nitroaniline

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy of 4-chloro-N-cyclohexyl-2-nitroaniline reveals a complex spectrum with distinct absorption bands corresponding to the various functional groups and structural features of the molecule. The N-H stretching vibration of the secondary amine is typically observed as a sharp band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclohexyl group are found just below 3000 cm⁻¹.

The nitro group (NO₂) exhibits two characteristic and strong stretching vibrations: an asymmetric stretch typically in the 1500-1570 cm⁻¹ range and a symmetric stretch between 1300-1370 cm⁻¹. The C=C stretching vibrations of the aromatic ring are observed in the 1400-1600 cm⁻¹ region. The scissoring and rocking modes of the N-H bending can be identified by sharp bands. researchgate.net For instance, in the related compound 4-chloro-2-nitroaniline (B28928), these are seen at 1628 cm⁻¹ and 921 cm⁻¹, respectively. researchgate.net The C-N stretching vibration is also a key indicator, while the C-Cl linkage is characterized by a band in the lower frequency "fingerprint" region. Out-of-plane bending of the N-H group can also be observed. researchgate.net

Table 1: Characteristic FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H (Cyclohexyl) | Stretching | < 3000 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1570 |

| NO₂ (Nitro) | Symmetric Stretching | 1300 - 1370 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| N-H (Amine) | Scissoring | ~1620 |

| C-N | Stretching | 1250 - 1350 |

| N-H (Amine) | Rocking/Out-of-plane bending | ~920 / ~800 |

Note: The values are based on typical ranges for these functional groups and data from analogous compounds.

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro group, which is often weak in the IR spectrum, can give a strong signal in the Raman spectrum. Similarly, the C=C stretching vibrations of the aromatic ring and the C-Cl stretching vibration are typically well-defined in the Raman spectrum. For the related 4-chloro-2-nitroaniline, C-N stretching vibrations have been identified at 1256 cm⁻¹, and the C-Cl group shows characteristic bands at 584 cm⁻¹ and 318 cm⁻¹. researchgate.net Bending vibrations of the N-H group are also observable. researchgate.net The vibrations of the cyclohexyl group, being largely composed of non-polar C-C and C-H bonds, are also expected to be prominent in the Raman spectrum.

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Cyclohexyl) | Stretching | 2850 - 3000 |

| NO₂ (Nitro) | Symmetric Stretching | 1300 - 1370 |

| C=C (Aromatic) | Stretching | 1550 - 1650 |

| C-N | Stretching | ~1256 |

Note: These are anticipated shifts based on the analysis of similar molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the cyclohexyl group. The aromatic region will display signals characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nitro group and the electron-donating amino group, as well as the chlorine atom.

The protons on the cyclohexyl ring will appear as a series of multiplets in the upfield region of the spectrum, typically between 1.0 and 4.0 ppm. The proton attached to the nitrogen (N-H) would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration. The proton on the carbon of the cyclohexyl group directly attached to the nitrogen (the α-proton) will be the most downfield of the aliphatic protons due to the deshielding effect of the adjacent nitrogen atom.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 6.5 - 8.5 | d, dd |

| N-H Proton | Variable | br s |

| Cyclohexyl α-Proton (CH-N) | 3.5 - 4.5 | m |

Note: Predicted values based on general principles and data from substituted anilines and cyclohexylamines.

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The six aromatic carbons will resonate in the downfield region (typically 110-150 ppm). The chemical shifts will be influenced by the attached substituents. The carbon bearing the amino group will be significantly shielded, while the carbon attached to the nitro group will be deshielded. The carbon attached to the chlorine will also show a characteristic downfield shift.

The six carbons of the cyclohexyl ring will appear in the upfield, aliphatic region of the spectrum (typically 20-60 ppm). The carbon atom directly bonded to the nitrogen (C-N) will be the most downfield of the cyclohexyl carbons.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-NO₂ | 140 - 150 |

| Aromatic C-NH | 145 - 155 |

| Aromatic C-Cl | 120 - 130 |

| Other Aromatic Carbons | 115 - 135 |

| Cyclohexyl C-N | 50 - 60 |

Note: These are estimated chemical shift ranges based on known substituent effects.

Electronic Absorption and Emission Spectroscopy

The electronic absorption spectrum, typically measured using UV-Visible spectroscopy, provides insights into the conjugated systems within the molecule. Nitroanilines are known to have strong absorption bands in the UV-Vis region due to π → π* transitions of the benzene ring and intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group. For substituted nitroanilines, these absorption maxima can be influenced by the substitution pattern and the solvent. exlibrisgroup.com The presence of the N-cyclohexyl group, an alkyl substituent, is expected to have a minor auxochromic effect, potentially causing a small bathochromic (red) shift compared to the parent 4-chloro-2-nitroaniline. The electronic emission properties, such as fluorescence, would depend on the nature of the excited state and are often weak for nitroaromatic compounds due to efficient non-radiative decay pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Detailed experimental data regarding the ultraviolet-visible (UV-Vis) spectroscopic analysis of this compound, including specific absorption maxima (λmax) and corresponding molar absorptivity values that would elucidate its electronic transitions, are not extensively available in peer-reviewed literature. Generally, compounds with a nitroaniline core structure exhibit characteristic UV-Vis absorption bands arising from π → π* and n → π* electronic transitions. The presence of the nitro group (a strong chromophore and auxochrome) and the chlorine atom, along with the cyclohexyl substituent on the amino group, would be expected to influence the position and intensity of these absorption bands. However, without specific experimental data, a detailed analysis of the electronic transitions for this particular compound cannot be provided.

Photoluminescence (PL) Spectroscopy and Fluorescence Characteristics

There is a lack of specific published research on the photoluminescence (PL) spectroscopy and fluorescence characteristics of this compound. While some nitroaniline derivatives are known to exhibit fluorescence, this is often weak due to the electron-withdrawing nature of the nitro group, which can promote non-radiative decay processes. The specific emission wavelengths, quantum yields, and fluorescence lifetimes for this compound have not been reported in the available scientific literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

A theoretical analysis of its fragmentation in mass spectrometry would anticipate an initial molecular ion peak (M+). Subsequent fragmentation pathways would likely involve the loss of the cyclohexyl group, cleavage of the C-N bond, and fragmentation of the nitro group. However, without experimental data, the relative abundances of these fragment ions and the precise fragmentation pathways cannot be confirmed.

Lack of Crystallographic Data for this compound Precludes Detailed Analysis

A thorough review of available scientific literature and chemical databases reveals a significant gap in the crystallographic and solid-state chemistry information for the compound this compound. Despite its availability from some chemical suppliers, detailed structural studies, including single-crystal X-ray diffraction (SCXRD) analyses, appear to be absent from published research.

Consequently, a detailed discussion on its three-dimensional structure, unit cell parameters, space group symmetry, intermolecular interactions, and conformational analysis in the crystalline state cannot be provided at this time. The specific data required to populate the subsections of the requested article, such as hydrogen bonding networks, supramolecular assemblies, and Hirshfeld surface analysis, are not available in the public domain for this particular molecule.

Furthermore, investigations into the potential polymorphism or pseudopolymorphism of this compound are contingent upon the initial characterization of its primary crystal structure. Without this foundational data, any discussion on different crystalline forms would be purely speculative.

At present, the scientific community has not published the necessary experimental data to fulfill the detailed structural analysis requested. Further research, specifically the growth of single crystals and their analysis via SCXRD, would be required to elucidate the crystallographic properties of this compound.

Computational and Theoretical Chemistry of 4 Chloro N Cyclohexyl 2 Nitroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These calculations solve the Schrödinger equation, or approximations of it, for a given molecule to determine its electronic structure and energy.

The initial step in the computational analysis of 4-chloro-N-cyclohexyl-2-nitroaniline involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. Two primary classes of methods are used for this purpose: Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) has become a popular and versatile method due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. Functionals, such as B3LYP or PBE, are used to approximate the exchange-correlation energy, which is a key component of the total energy. For this compound, a DFT calculation would predict bond lengths, bond angles, and dihedral angles, providing a precise model of its molecular structure.

Ab initio methods , which translates to "from the beginning," are based solely on the principles of quantum mechanics without using experimental data for parametrization. The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation. More advanced and computationally intensive methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide higher accuracy by systematically including electron correlation effects. These methods serve as benchmarks for evaluating the performance of DFT functionals. researchgate.netchempanda.com

The accuracy of any quantum chemical calculation is critically dependent on the chosen "level of theory," which comprises the method (e.g., B3LYP, MP2) and the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals.

For a molecule like this compound, which contains elements from the first and second rows of the periodic table (C, H, N, O, Cl), Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly employed. researchgate.netwikipedia.org The notations indicate:

6-311G : Describes the number of Gaussian functions used to represent the core and valence atomic orbitals.

++ : Adds diffuse functions, which are important for describing anions or systems with lone pairs of electrons.

(d,p) : Adds polarization functions, which allow for greater flexibility in the shape of the orbitals and are crucial for accurately describing chemical bonds.

The selection of the basis set and method involves a trade-off between desired accuracy and available computational resources. Larger basis sets and higher-level theories yield more accurate results but demand significantly more computational time. Validation against experimental data, where available for related structures, is often used to select an appropriate level of theory.

Electronic Properties and Reactivity Descriptors

Once the geometry of this compound is optimized, its electronic properties and reactivity can be investigated using various descriptors derived from the quantum chemical calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity.

HOMO : Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons to an electrophile.

LUMO : Represents the innermost empty orbital and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For this compound, the analysis of the spatial distribution and energies of the HOMO and LUMO would reveal the likely regions involved in electron donation and acceptance during chemical reactions.

| Parameter | Description | Significance for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | Correlates with chemical stability and reactivity. |

Note: Specific energy values for this compound require dedicated computational studies.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen.

Blue regions : Indicate positive electrostatic potential, electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms.

Green regions : Represent neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the nitro group and the nitrogen of the aniline (B41778) group, identifying them as sites for electrophilic interaction. Positive potential (blue) would be expected around the amine hydrogen, making it a potential site for hydrogen bonding or nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. This method is particularly useful for quantifying intramolecular charge transfer and delocalization effects.

The analysis examines the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2). A large E(2) value indicates a significant stabilizing interaction resulting from electron delocalization from the donor to the acceptor orbital.

In this compound, NBO analysis would be used to investigate:

Hyperconjugative interactions : Such as the delocalization of electron density from the nitrogen lone pair into the antibonding orbitals of the aromatic ring.

Intramolecular charge transfer : Quantifying the electron-withdrawing effect of the nitro group and the electron-donating effect of the amino group, as mediated by the aromatic system.

Hybridization : Determining the hybridization of each atom, which provides insight into the geometry and bonding characteristics. researchgate.net

Advanced Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Receptor Interactions:No molecular docking studies featuring this compound as a ligand to investigate its interactions with specific protein receptors were identified.

Without primary research data on this compound, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline and content inclusions. The methodologies exist, but their application to this specific molecule has not been published in the available resources.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the conformational stability and dynamics of molecules over time. These simulations model the atomic-level movements and interactions, providing insights into how a molecule like this compound behaves in a simulated environment, which typically includes a solvent such as water. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the preferred three-dimensional structures (conformations) of a molecule, the transitions between these conformations, and the energetic landscape that governs these changes.

A typical MD simulation study for this compound would involve the following key analyses, which would generate data that could be presented in detailed tables:

Key Parameters in a Hypothetical MD Simulation Study:

| Parameter Analyzed | Description | Potential Insights for this compound |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the molecule over time from a reference structure. It is an indicator of structural stability. | A low and stable RMSD would suggest that the molecule maintains a relatively rigid conformation, while significant fluctuations would indicate conformational flexibility. |

| Root Mean Square Fluctuation (RMSF) | Calculates the fluctuation of each atom around its average position. This helps to identify the more flexible regions of the molecule. | Analysis of RMSF could reveal higher flexibility in the cyclohexyl ring compared to the more rigid nitro-substituted phenyl ring. |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. It provides an indication of the molecule's compactness. | Changes in Rg over the simulation time would indicate conformational changes that lead to a more extended or compact molecular shape. |

| Dihedral Angle Analysis | Involves monitoring the torsion angles between specific planes of atoms, which define the conformation of the molecule. | This would be crucial for understanding the rotational freedom around the C-N bonds connecting the cyclohexyl and phenyl rings, and the puckering of the cyclohexyl ring itself. |

| Hydrogen Bonding Analysis | Identifies the formation and breaking of intramolecular and intermolecular hydrogen bonds over the course of the simulation. | This analysis could reveal stable intramolecular hydrogen bonds, for instance between the amine proton and the nitro group, which would significantly influence the molecule's preferred conformation. |

Future computational research employing MD simulations on this compound would be instrumental in providing a detailed, dynamic picture of its conformational landscape, which is essential for understanding its chemical reactivity, physical properties, and potential interactions with other molecules.

Reactivity and Chemical Transformations of 4 Chloro N Cyclohexyl 2 Nitroaniline

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that significantly influences the reactivity of the aromatic ring and can be transformed into other functionalities, most notably an amino group.

The most prominent reaction of the nitro group in 4-chloro-N-cyclohexyl-2-nitroaniline is its reduction to a primary amine, yielding N¹-cyclohexyl-4-chloro-benzene-1,2-diamine. This transformation is a critical step as it generates a vicinal diamine, a valuable intermediate in the synthesis of heterocyclic compounds. The reduction can be achieved using various catalytic systems.

Commonly employed methods for the reduction of nitroanilines involve metal catalysts such as iron, tin, or palladium, in the presence of an acid or a hydrogen source. For instance, a widely used and effective method for similar N-substituted nitroanilines is the Bechamp reduction, which utilizes iron powder in the presence of an acid, such as hydrochloric acid or ammonium (B1175870) chloride in an alcoholic solvent. chemicalbook.com Another effective green chemistry approach for reducing N-substituted-2-nitroanilines uses thiourea (B124793) dioxide in the presence of sodium hydroxide, which efficiently produces the corresponding N-substituted-benzene-1,2-diamines. researchgate.net

The general transformation is depicted below:

Reaction Scheme: Catalytic Reduction of this compound

Figure 1: General scheme for the catalytic reduction of this compound to N¹-cyclohexyl-4-chloro-benzene-1,2-diamine.

Below is a table summarizing typical conditions for this type of reduction, based on analogous compounds.

| Reagent System | Solvent | Temperature | Typical Yield | Reference |

| Fe / NH₄Cl | Ethanol / Water | 80 °C | High (~98%) | chemicalbook.com |

| Thiourea dioxide / NaOH | Not specified | Not specified | Good (~94%) | researchgate.net |

| H₂ / Pd-C | Ethanol or Methanol (B129727) | Room Temperature | Variable | General Method |

| SnCl₂ / HCl | Ethanol | Reflux | Variable | General Method |

This interactive table summarizes common catalytic systems for the reduction of nitroanilines.

The product of the nitro group reduction, N¹-cyclohexyl-4-chloro-benzene-1,2-diamine, is a key precursor for synthesizing various heterocyclic structures. The two adjacent amino groups can react with a variety of bifunctional electrophiles to form fused ring systems.

For example, ortho-phenylenediamines are known to react with dicarbonyl compounds (like α-diketones or 1,3-diketones), aldehydes, or carboxylic acids and their derivatives to form heterocycles such as benzodiazepines, quinoxalines, or benzimidazoles. researchgate.net In a reaction analogous to the oxidation and dimerization of 4-chloro-o-phenylenediamine, the reduced intermediate could potentially undergo oxidative cyclization to form phenazine (B1670421) derivatives, although the presence of the bulky cyclohexyl group might influence this pathway. nih.gov

Reaction Scheme: Exemplary Cyclization Reactions

Figure 2: Potential cyclization pathways for N¹-cyclohexyl-4-chloro-benzene-1,2-diamine with various reagents to form heterocyclic compounds.

| Reagent | Resulting Heterocycle |

| 1,3-Diketone + Aldehyde | 1,5-Benzodiazepine derivative |

| α-Diketone | Quinoxaline (B1680401) derivative |

| Carboxylic Acid or Aldehyde | Benzimidazole (B57391) derivative |

This interactive table shows potential heterocyclic products from the cyclization of the reduced intermediate.

Reactions at the Chlorine Substituent

The chlorine atom on the aromatic ring is susceptible to nucleophilic attack, particularly due to the activating effect of the ortho-nitro group.

The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom makes the carbon atom to which the chlorine is attached highly electrophilic and activates the ring towards nucleophilic aromatic substitution (SNAr). youtube.comyoutube.comlibretexts.org This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org

The reaction is initiated by the attack of a nucleophile on the carbon bearing the chlorine, leading to the formation of the negatively charged Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. youtube.comlibretexts.org In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored.

Reaction Scheme: SNAr Mechanism

Figure 3: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound.

A variety of nucleophiles can displace the chloride, including alkoxides, phenoxides, amines, and thiols. The rate of these reactions is highly dependent on the nucleophilicity of the attacking species and the reaction conditions. The presence of the N-cyclohexyl group may exert some steric influence, but the electronic activation by the nitro group is the dominant factor. libretexts.org

| Nucleophile (Nu⁻) | Product |

| RO⁻ (Alkoxide) | 4-alkoxy-N-cyclohexyl-2-nitroaniline |

| R₂NH (Amine) | N⁴,N¹-disubstituted-2-nitro-1,4-benzenediamine |

| RS⁻ (Thiolate) | N-cyclohexyl-4-(alkylthio)-2-nitroaniline |

This interactive table illustrates the products formed from SNAr reactions with different nucleophiles.

Transformations of the Anilino and Cyclohexyl Moieties

The secondary amine of the anilino group also serves as a site for further chemical modification.

The nitrogen atom of the N-cyclohexylanilino group possesses a lone pair of electrons and can act as a nucleophile, allowing for various derivatization reactions. These reactions typically involve the substitution of the hydrogen atom on the nitrogen.

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivative (an amide).

Alkylation: Reaction with alkyl halides can introduce an additional alkyl group, forming a tertiary amine. This reaction may be challenging due to the steric hindrance of the cyclohexyl group and potential for competing SNAr reactions if conditions are harsh.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base like pyridine (B92270) results in the formation of a sulfonamide.

These transformations can be used to protect the amine functionality or to introduce new functional groups into the molecule, further expanding its synthetic utility.

Functionalization and Modifications of the Cyclohexyl Ring

Direct functionalization of the cyclohexyl ring in this compound is not extensively documented in dedicated research studies. The reactivity of the molecule is dominated by the functional groups attached to the aromatic ring (the nitro and amino groups), which are typically the primary sites for chemical reactions.

In principle, the saturated hydrocarbon nature of the cyclohexyl ring would require harsh reaction conditions for direct modification, such as free-radical halogenation. However, such conditions would likely be incompatible with the sensitive nitro and amino functionalities on the aromatic portion of the molecule, leading to undesired side reactions or decomposition. Therefore, synthetic strategies typically focus on transformations involving the aniline (B41778) and nitro groups rather than attempting to modify the chemically robust cyclohexyl moiety directly.

Synthesis of Fused Heterocyclic Systems Utilizing this compound as a Precursor

This compound is a valuable starting material for the synthesis of various fused heterocyclic systems. The key synthetic strategy involves the chemical manipulation of the ortho-positioned amino and nitro groups on the benzene (B151609) ring. The most common initial step is the reduction of the nitro group to an amine, which generates an in-situ N-cyclohexyl-4-chloro-1,2-phenylenediamine derivative. This diamine is a highly versatile intermediate that can undergo cyclization reactions with various reagents to form a range of heterocyclic cores.

Synthesis of Benzimidazoles:

One of the most prominent applications of ortho-nitroaniline derivatives is in the synthesis of benzimidazoles. A highly efficient, one-step method involves the reductive cyclization of the ortho-nitroaniline with an aldehyde in the presence of a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄). organic-chemistry.orgnih.govresearchgate.net This process first reduces the nitro group to an amine, and the resulting diamine then condenses with the aldehyde, followed by cyclization and aromatization to yield the benzimidazole ring system. This approach is noted for its versatility and tolerance of a wide range of functional groups on the aldehyde component. organic-chemistry.org

The general reaction scheme is as follows:

Scheme 1: Reductive cyclization of this compound with an aldehyde to form a substituted benzimidazole.

| Reagent Class | Specific Examples | Resulting Heterocycle |

| Aldehydes | Formaldehyde, Benzaldehyde, Substituted Aryl Aldehydes | 2-Substituted Benzimidazoles |

| Reducing Agent | Sodium Dithionite (Na₂S₂O₄), Sodium Hydrosulfite | Facilitates in-situ nitro group reduction |

Synthesis of Quinoxalines:

Quinoxalines are another important class of nitrogen-containing heterocycles that can be synthesized from this compound. The standard and most effective method is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.govmtieat.org In this context, the precursor this compound is first reduced to the corresponding 1,2-diamine. This intermediate is then reacted with a 1,2-diketone (like benzil), an α-halo ketone, or other 1,2-dicarbonyl equivalents to form the quinoxaline ring. nih.govnih.gov Modern, metal-free approaches have also been developed, utilizing catalysts like graphene oxide with hydrazine (B178648) hydrate (B1144303) for the initial reduction step. nih.gov

Scheme 2: Synthesis of a quinoxaline derivative starting from this compound.

| Reagent Class | Specific Examples | Resulting Heterocycle |

| 1,2-Dicarbonyls | Glyoxal, Benzil, 2,3-Butanedione | 2,3-Disubstituted Quinoxalines |

| α-Hydroxy Ketones | Benzoin | 2,3-Disubstituted Quinoxalines (via in-situ oxidation) |

| Vicinal Diols | Ethylene glycol, 1,2-Propanediol | Quinoxalines (via transfer hydrogenative condensation) researchgate.net |

Synthesis of Phenazines:

The synthesis of phenazines can also be envisioned starting from this compound, although this typically involves intermolecular or more complex cyclization strategies. A common route to non-symmetrical phenazines involves the Buchwald–Hartwig amination, coupling an ortho-nitroaniline with an ortho-halonitrobenzene derivative. nih.gov Subsequently, a tandem reduction of both nitro groups followed by oxidative cyclization yields the phenazine core. nih.gov Another approach involves the palladium-catalyzed reductive cyclization of 2-nitro-N-phenylaniline derivatives, using carbon monoxide as the reductant, which offers a practical alternative to harsher methods. researchgate.net

Scheme 3: Potential pathway to a phenazine derivative via reductive cyclization.

| Reaction Type | Key Reagents | Intermediate/Product |

| Reductive Cyclization | Palladium catalyst, Carbon Monoxide (CO) | Phenazine derivative |

| Buchwald–Hartwig Amination followed by Cyclization | Palladium catalyst, Base, o-halonitrobenzene, then Reduction/Oxidation | Phenazine derivative |

Environmental Chemistry and Mechanistic Degradation Studies

Biodegradation Pathways and Mechanisms in Environmental Systems

The biodegradation of 4-chloro-N-cyclohexyl-2-nitroaniline is anticipated to be a complex process influenced by the presence of three key functional groups: a nitro group, a chlorine atom, and an N-cyclohexyl substituent on an aniline (B41778) backbone. Microbial communities in soil and water are likely to employ a variety of metabolic strategies to transform this molecule.

Microbial Transformation Processes of Nitroaniline Derivatives

The microbial degradation of nitroaromatic compounds can proceed through two primary routes: reduction of the nitro group or oxidation of the aromatic ring.

Nitro Group Reduction: Under anaerobic or anoxic conditions, the primary pathway for the transformation of nitroaromatic compounds is the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and finally to an amino (-NH2) group. This process is often mediated by a class of enzymes known as nitroreductases. For this compound, this would lead to the formation of 4-chloro-N-cyclohexyl-1,2-diaminobenzene. This resulting aromatic diamine may be more amenable to subsequent aerobic degradation.

Oxidative Degradation: Aerobic microorganisms can initiate the degradation of aromatic compounds through the action of oxygenase enzymes. Monooxygenases and dioxygenases can hydroxylate the aromatic ring, leading to the formation of catechols or substituted catechols. These intermediates are then susceptible to ring cleavage, breaking down the aromatic structure into aliphatic acids that can be funneled into central metabolic pathways. The presence of the chlorine and nitro substituents, both being electron-withdrawing groups, can make the aromatic ring less susceptible to electrophilic attack by oxygenases, potentially slowing down this degradation pathway.

The N-cyclohexyl group adds another layer of complexity. Microorganisms capable of degrading cyclohexylamine (B46788) have been shown to initially oxidize it to cyclohexanone. A similar enzymatic attack on the N-cyclohexyl group of the target compound could potentially lead to its cleavage from the aromatic ring.

Potential Biodegradation Products of this compound

| Initial Compound | Potential Transformation Pathway | Potential Intermediate/Product |

|---|---|---|

| This compound | Nitro-group reduction | 4-chloro-N-cyclohexyl-1,2-diaminobenzene |

| This compound | Ring hydroxylation and cleavage | Chlorinated and N-cyclohexyl substituted muconic acids |

Enzymatic Activity Involved in Degradation

Several key enzyme classes are likely involved in the biodegradation of this compound:

Nitroreductases: These enzymes are crucial for the initial reduction of the nitro group, a common first step in the breakdown of many nitroaromatic pollutants.

Monooxygenases and Dioxygenases: These enzymes introduce oxygen atoms into the aromatic ring, a critical step for initiating aerobic degradation and subsequent ring cleavage. Aniline dioxygenase, for example, is known to be involved in the degradation of aniline and its derivatives.

Dehalogenases: Once the aromatic ring is destabilized, dehalogenase enzymes may catalyze the removal of the chlorine atom, a necessary step for complete mineralization.

Amidases/Hydrolases: Enzymes capable of cleaving the C-N bond between the cyclohexyl group and the aniline ring could also play a role, although the stability of this bond may present a challenge for microbial enzymes.

Abiotic Degradation Mechanisms

In addition to biological processes, abiotic factors can contribute to the transformation of this compound in the environment.

Photodegradation under Simulated Environmental Conditions

Substituted anilines and nitroaromatic compounds are known to be susceptible to photodegradation. The presence of chromophores in the this compound structure suggests that it will absorb sunlight, particularly in the UV-A and UV-B range. This absorption of light energy can lead to the excitation of the molecule and subsequent chemical reactions.

Potential photodegradation pathways include:

Direct Photolysis: The molecule may be directly broken down by sunlight. This could involve the cleavage of the C-N bond, C-Cl bond, or degradation of the aromatic ring.

Indirect Photolysis: The reaction may be mediated by photochemically produced reactive species in the water, such as hydroxyl radicals (•OH). These highly reactive species can attack the aromatic ring and the N-cyclohexyl group, leading to hydroxylation and oxidation.

The rate of photodegradation will be influenced by factors such as water clarity, depth, pH, and the presence of natural photosensitizers like humic acids.

Hydrolytic Stability and Pathways

Hydrolysis is a chemical reaction with water that can be a significant degradation pathway for some organic compounds. For this compound, the primary bond of interest for hydrolysis would be the amide-like C-N bond between the aniline nitrogen and the cyclohexyl group. Generally, anilines exhibit a degree of stability towards hydrolysis under neutral environmental pH conditions. The rate of hydrolysis can be significantly influenced by pH, with faster rates often observed under strongly acidic or basic conditions, which are not typical for most natural environments. Given the stability of the N-alkyl bond in many aniline derivatives, significant hydrolytic degradation of this compound under typical environmental conditions is not expected to be a primary degradation pathway.

Environmental Fate Modeling and Persistence Assessment

Predicting the environmental fate and persistence of a chemical like this compound, for which limited empirical data exists, often relies on Quantitative Structure-Activity Relationship (QSAR) models. These models use the chemical's structure to predict its physicochemical properties and environmental behavior.

Key parameters for environmental fate modeling include:

Octanol-Water Partition Coefficient (Kow): This parameter indicates the tendency of a chemical to partition between fatty tissues and water, suggesting its potential for bioaccumulation. The presence of the cyclohexyl group and the aromatic ring would suggest a relatively high Kow value.

Soil Organic Carbon-Water Partitioning Coefficient (Koc): This value predicts how strongly a chemical will adsorb to soil and sediment. A higher Koc suggests lower mobility in the environment.

Henry's Law Constant: This indicates the partitioning of a chemical between air and water, affecting its potential for long-range atmospheric transport.

Based on its structure, this compound is likely to be a compound with moderate to low water solubility and a tendency to sorb to organic matter in soil and sediment. Its persistence in the environment will be a balance between the rates of biodegradation and abiotic degradation. The presence of the chloro and nitro groups, along with the N-cycloalkyl substituent, may contribute to its recalcitrance, potentially leading to longer half-lives in soil and water compared to simpler anilines. However, the susceptibility to photodegradation could be a significant removal mechanism in sunlit surface waters.

Summary of Predicted Environmental Fate Parameters

| Parameter | Predicted Behavior for this compound | Influencing Structural Features |

|---|---|---|

| Biodegradation | Slow to moderate, with potential for both reductive and oxidative pathways. | Nitro group, chloro substituent, N-cyclohexyl group. |

| Photodegradation | Likely to be a significant degradation pathway in surface waters. | Aromatic ring, nitro group. |

| Hydrolysis | Expected to be a minor degradation pathway under normal environmental pH. | Stability of the N-C bond. |

| Sorption to Soil/Sediment | Moderate to high, leading to reduced mobility. | Hydrophobicity of the cyclohexyl and aromatic rings. |

| Bioaccumulation Potential | Moderate, based on predicted lipophilicity. | High predicted Kow value. |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4-chloro-N-cyclohexyl-2-nitroaniline via nucleophilic substitution reactions?

- Methodological Answer : The synthesis typically involves substituting the chlorine atom in 4-chloro-2-nitroaniline with a cyclohexylamine group. Key reagents include cyclohexylamine in a polar aprotic solvent (e.g., dimethylformamide, DMF) under reflux conditions (80–100°C). Catalytic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) enhance reactivity. Reaction progress can be monitored via TLC or HPLC to track the disappearance of starting material. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields .

Q. How can the solubility of this compound in organic solvents be systematically determined for experimental design?

- Methodological Answer : Solubility studies in solvents like methanol, ethanol, acetonitrile, and cyclohexane can be conducted using gravimetric or UV-Vis spectroscopic methods. For example, excess compound is added to a solvent, stirred at controlled temperatures (20–60°C), and filtered. The concentration in the saturated solution is quantified via absorbance at λmax (~300–350 nm for nitroaromatics). Data modeling with equations like the modified Apelblat equation accounts for temperature-dependent solubility trends, aiding in solvent selection for crystallization or reaction design .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are recommended to analyze the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) provides accurate electronic structure predictions. The B3LYP functional integrates exact exchange terms (20–25%) to improve thermochemical accuracy, particularly for nitro and chloro groups. Basis sets such as 6-311G(d,p) are suitable for geometry optimization and vibrational frequency analysis. For correlation energy, the Colle-Salvetti formula (combined with gradient corrections) enhances accuracy in predicting bond dissociation energies and charge distribution .

Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?

- Methodological Answer : Discrepancies between experimental NMR shifts (e.g., <sup>1</sup>H or <sup>13</sup>C) and DFT-predicted values often arise from solvent effects or conformational flexibility. Use the gauge-including atomic orbital (GIAO) method in DFT to simulate solvent-dependent chemical shifts. Compare computed shifts in DMSO-d6 or CDCl3 with experimental data. If inconsistencies persist, perform variable-temperature NMR to detect dynamic processes (e.g., hindered rotation of the cyclohexyl group) that may influence peak splitting .

Q. What strategies are effective for resolving crystallographic ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving structural ambiguities. Crystals grown via slow evaporation in ethanol or DMF/water mixtures should be analyzed for space group symmetry (e.g., monoclinic P21/c). Hydrogen bonding between the nitro group and adjacent molecules often stabilizes the lattice. Refinement software like SHELX or Olex2 can model thermal ellipsoids and anisotropic displacement parameters. For disordered cyclohexyl groups, apply restraints to occupancy factors during refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.